molecular formula C17H13N3O2 B363222 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 305849-88-1

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No. B363222
CAS RN: 305849-88-1
M. Wt: 291.3g/mol
InChI Key: CFOZJPCSQAQOFS-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its potential therapeutic properties and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile in lab experiments is its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to obtain a higher yield and purity of the product. Furthermore, the compound can be modified to improve its solubility and bioavailability in vivo. Additionally, the compound can be tested in animal models to further evaluate its potential therapeutic properties. Finally, the compound can be studied in combination with other drugs to assess its synergistic effects.

Synthesis Methods

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile involves the reaction of 2-aminobenzimidazole with 3-hydroxy-4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired product. This method has been optimized to obtain a high yield of the product with good purity.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it has been shown to possess anti-microbial properties against various bacteria and fungi.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZJPCSQAQOFS-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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